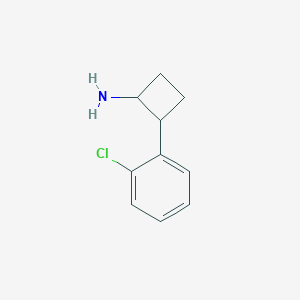
2-(2-Chlorophenyl)cyclobutan-1-amine
Descripción general
Descripción
“2-(2-Chlorophenyl)cyclobutan-1-amine” is a chemical compound with the CAS Number: 1315366-04-1 . It has a molecular weight of 181.66 . The IUPAC name for this compound is 2-(2-chlorophenyl)cyclobutanamine . It is typically stored at 4 degrees Celsius and is available in liquid form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H12ClN/c11-9-4-2-1-3-7(9)8-5-6-10(8)12/h1-4,8,10H,5-6,12H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 181.66 .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis of Analogues : The compound plays a role in the synthesis of various analogues, such as 2,4-methanoproline. A study demonstrated a two-step synthetic approach toward 3-(chloromethyl)cyclobutanone, used in the synthesis of these analogues (Rammeloo, Stevens, & de Kimpe, 2002).
Polysubstituted Aminocyclobutanes Synthesis : Research indicates the importance of amine-substituted cyclobutanes in biologically active compounds. Diastereo- and enantioselective synthesis methods for polysubstituted aminocyclobutanes have been developed (Feng, Hao, Liu, & Buchwald, 2019).
Cyclobutane Group Studies : The cyclobutane group, integral to the compound's structure, has been studied extensively. Its resistance to reagents and reactivity in comparison to cyclopropane and cyclobutene provides significant insights (Uff, 1964).
Applications in Complex Molecule Synthesis
Aminocyclobutane Derivatives : The synthesis of 1-amino-1-hydroxymethylcyclobutane derivatives from bis(trichloroacetimidoyloxymethyl)cyclopropanes demonstrates the compound's relevance in complex molecule synthesis (Skvorcova, Grigorjeva, & Jirgensons, 2017).
Copper-Catalysed Amination Reactions : The compound's potential in copper-catalysed amination reactions has been explored. It serves as an additive ligand in these reactions to synthesize secondary or tertiary amines (Gajare, Toyota, Yoshifuji, & Ozawa, 2004).
Biological and Pharmacological Potential
VLA-4 Antagonists : 3-Aminocyclobut-2-en-1-ones, synthesized from cyclobuta-1,3-diones and primary amines, have been identified as potent antagonists of VLA-4, indicating the compound's potential in therapeutic applications (Brand, de Candole, & Brown, 2003).
Synthesis of Nucleoside Analogs : The compound has been used in the synthesis of new cyclobutyl analogs of adenosine and guanosine, although these were found to lack antiviral activity (Boumchita, Legraverend, Bisagni, & Huel, 1990).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Propiedades
IUPAC Name |
2-(2-chlorophenyl)cyclobutan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN/c11-9-4-2-1-3-7(9)8-5-6-10(8)12/h1-4,8,10H,5-6,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHHIHKIVABTZCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1C2=CC=CC=C2Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




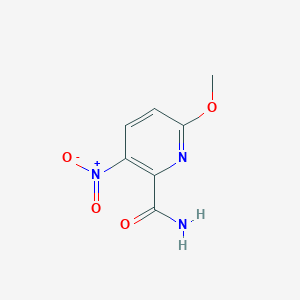



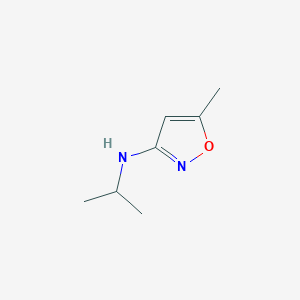
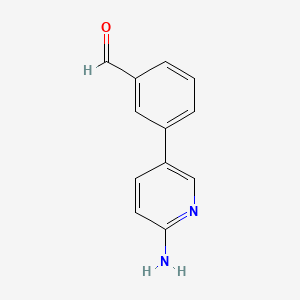

![6-Chloroimidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B3231229.png)
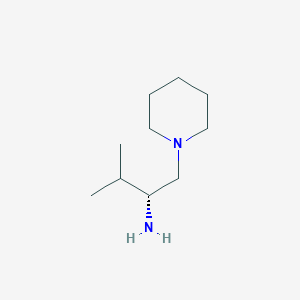
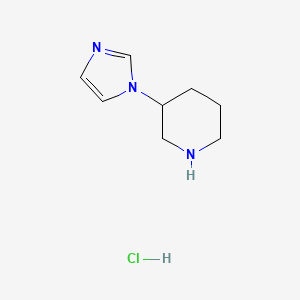

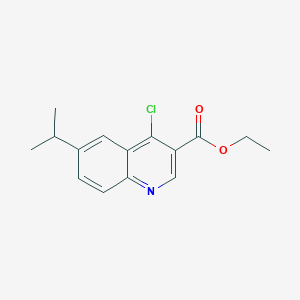
![3-Chloro-5-methoxybenzo[b]thiophene-2-carbaldehyde](/img/structure/B3231285.png)